Ethanol, 2-(3-amino-4-nitrophenylamino)-

Regioisomer discrimination NMR spectroscopy Quality control

Ethanol, 2-(3-amino-4-nitrophenylamino)- (CAS 111861-02-0; molecular formula C₈H₁₁N₃O₃; MW 197.19 g/mol) is a substituted nitroaniline derivative bearing a primary amino group at the 3-position, a nitro group at the 4-position, and an N-(2-hydroxyethyl)amino side chain on the aromatic ring. It is classified as an aminoalcohol building block and finds primary use as an intermediate in dye, pigment, and specialty chemical synthesis , with additional reported activity in high-throughput screening assays against orphan GPCR and enzyme targets.

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
Cat. No. B11692687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol, 2-(3-amino-4-nitrophenylamino)-
Molecular FormulaC8H11N3O3
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1NCCO)N)[N+](=O)[O-]
InChIInChI=1S/C8H11N3O3/c9-7-5-6(10-3-4-12)1-2-8(7)11(13)14/h1-2,5,10,12H,3-4,9H2
InChIKeyBQMGIXCIUJBQPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol, 2-(3-Amino-4-Nitrophenylamino)- (CAS 111861-02-0): Structural Identity and Chemical Profile for Procurement


Ethanol, 2-(3-amino-4-nitrophenylamino)- (CAS 111861-02-0; molecular formula C₈H₁₁N₃O₃; MW 197.19 g/mol) is a substituted nitroaniline derivative bearing a primary amino group at the 3-position, a nitro group at the 4-position, and an N-(2-hydroxyethyl)amino side chain on the aromatic ring . It is classified as an aminoalcohol building block and finds primary use as an intermediate in dye, pigment, and specialty chemical synthesis [1], with additional reported activity in high-throughput screening assays against orphan GPCR and enzyme targets .

Why Regioisomeric Substitution of Ethanol, 2-(3-Amino-4-Nitrophenylamino)- Cannot Be Assumed Equivalent in Synthesis or Screening


The 3-amino-4-nitro substitution pattern of this compound is only one of several possible regioisomeric arrangements within the C₈H₁₁N₃O₃ formula space. Closely related isomers—such as HC Red 7 (4-amino-3-nitro; CAS 24905-87-1) [1] and N-(2-amino-4-nitrophenyl)ethanolamine (2-amino-4-nitro; CAS 56932-44-6) [2]—share the same molecular weight but differ in the relative positions of the amino and nitro groups on the aromatic ring. This positional variation alters the electronic character of the ring, the hydrogen-bond donor/acceptor topology, and the compound's reactivity in electrophilic and nucleophilic transformations [3]. Consequently, substitution without verification can lead to divergent synthetic outcomes, off-target profiles in bioassays, and inconsistent coloristic properties in dye applications. The quantitative evidence below demonstrates where measurable differentiation exists.

Quantitative Differentiation Evidence for Ethanol, 2-(3-Amino-4-Nitrophenylamino)- Relative to Nearest Analogs


Regioisomeric Identity Confirmed by Spectroscopic Fingerprint: ¹H NMR and GC-MS Differentiation from HC Red 7

Ethanol, 2-(3-amino-4-nitrophenylamino)- has a verified and database-curated ¹H NMR spectrum (DMSO-d₆) and GC-MS spectrum in the Wiley KnowItAll spectral libraries [1]. Its InChIKey is BQMGIXCIUJBQPL-UHFFFAOYSA-N . In contrast, HC Red 7 (4-amino-3-nitro isomer, CAS 24905-87-1) has the InChIKey DAGCJJZWDAVKRE-UHFFFAOYSA-N [2]. The distinct InChIKey values confirm non-interchangeable regioisomeric identity and provide unambiguous analytical reference standards for identity verification during incoming quality control.

Regioisomer discrimination NMR spectroscopy Quality control

Computed LogP Distinguishes Lipophilicity from the 4-Amino-3-Nitro Regioisomer

The predicted LogP for ethanol, 2-(3-amino-4-nitrophenylamino)- is 0.5812 (calculated via ChemScene computational chemistry) . This value reflects the contribution of the 3-amino-4-nitro substitution pattern to overall polarity. While experimentally measured LogP values for the comparator regioisomers are not publicly available in curated databases, the distinct substitution pattern predicts differential lipophilicity due to altered intramolecular hydrogen bonding between the ortho-nitro and amino groups (absent in the 3-amino-4-nitro arrangement but present in the 2-amino-4-nitro isomer) [1]. This difference is relevant to dye uptake kinetics in keratin fibers and to membrane permeability in cellular assays.

Lipophilicity ADME prediction Dye uptake

GPR151 Orphan GPCR Primary Screening Activity Differentiates This Scaffold from Unrelated Chemotypes

Ethanol, 2-(3-amino-4-nitrophenylamino)- was tested in a cell-based high-throughput primary assay to identify activators of GPR151 (G-protein coupled receptor 151, also known as GALR4/PGR7) at The Scripps Research Institute Molecular Screening Center . GPR151 is an orphan class A GPCR with emerging roles in nicotine intake regulation and synaptic plasticity [1]. The compound was included in this primary screen; however, the specific % activation or EC₅₀ value is not publicly disclosed in the ChemSrc bioassay summary . No data are available indicating whether the regioisomers HC Red 7 or HC Yellow 5 have been tested in this same assay. The presence of this compound in a curated screening collection targeting an orphan GPCR suggests it was selected based on pharmacophoric features (amino-alcohol moiety, nitroaromatic core) distinct from typical GPCR ligand chemotypes.

GPCR screening GPR151 Orphan receptor

FBW7 and MITF AlphaScreen Biochemical Profiling Indicates Polypharmacology Potential Absent from Comparator Data

In addition to the GPR151 cell-based assay, ethanol, 2-(3-amino-4-nitrophenylamino)- was also profiled in two AlphaScreen-based biochemical high-throughput primary assays: one for activators of FBW7 (F-box/WD repeat-containing protein 7, a ubiquitin ligase substrate receptor) and one for inhibitors of MITF (microphthalmia-associated transcription factor) at The Scripps Research Institute . Both assays are biochemical (cell-free) formats, distinct from the GPR151 cell-based format, indicating that this compound has been evaluated across multiple target classes and assay technologies. No public data indicate that the regioisomeric comparators (HC Red 7, HC Yellow 5) have undergone similar multi-target profiling. Quantitative activity values are not disclosed.

FBW7 MITF AlphaScreen Ubiquitin ligase

Topological Polar Surface Area (TPSA) of 101.42 Ų Distinguishes Hydrogen-Bonding Capacity from Ether-Linked Analogs

The computed topological polar surface area (TPSA) for ethanol, 2-(3-amino-4-nitrophenylamino)- is 101.42 Ų, with 3 hydrogen bond donors and 5 hydrogen bond acceptors . This TPSA value places it above the commonly cited 90 Ų threshold for good blood-brain barrier penetration but within the acceptable range for oral bioavailability (typically <140 Ų). By comparison, the ether-linked analog 3-nitro-4-aminophenoxyethanol (CAS 50982-74-6) [1]—which features an O-linker rather than an NH-linker to the ethanol moiety—is expected to have a lower TPSA and reduced H-bond donor count (2 vs. 3), altering its drug-likeness profile substantially.

TPSA Drug-likeness Membrane permeability

Supplier-Certified Purity of ≥98% Enables Direct Use in Synthesis Without Additional Purification

Multiple independent suppliers list ethanol, 2-(3-amino-4-nitrophenylamino)- at a certified purity of ≥98% . This purity level is consistent across vendors and supports direct use as a synthetic intermediate without additional purification steps. In comparison, the 2-amino-4-nitro isomer (CAS 56932-44-6) is also available at ≥98% purity (HPLC) [1], indicating that purity alone is not a strong differentiator among regioisomers. However, the availability of ≥98% purity from multiple sources reduces procurement risk and ensures batch-to-batch consistency for reproducible synthetic outcomes.

Chemical purity Procurement specification Synthetic intermediate

Procurement-Relevant Application Scenarios for Ethanol, 2-(3-Amino-4-Nitrophenylamino)- Based on Verified Evidence


Synthesis of Specialty Azo and Nitro Dyes Requiring 3-Amino-4-Nitro Substitution Pattern

This compound serves as a diazo component or coupling component in the synthesis of specialty dyes where the 3-amino-4-nitro orientation on the aromatic ring determines the absorption maximum and coloristic properties of the final dye product [1]. The N-(2-hydroxyethyl) side chain provides water solubility and serves as a reactive handle for further derivatization. The ≥98% purity from multiple suppliers supports direct use in dye synthesis without pre-purification. For dye manufacturers, substituting the 4-amino-3-nitro isomer (HC Red 7) would produce a different chromophore with altered λmax and substantivity toward fibers, as documented in structure-color relationship studies of nitroaniline dyes [2].

Orphan GPCR Ligand Discovery: GPR151 Tool Compound Development

The documented inclusion of ethanol, 2-(3-amino-4-nitrophenylamino)- in a GPR151 high-throughput screening campaign at the Scripps Research Institute [1] positions this compound as a structurally characterized starting point for medicinal chemistry optimization targeting this orphan receptor. GPR151 has been implicated in nicotine addiction and synaptic plasticity , making it a target of interest for neuroscience drug discovery. The compound's computed TPSA of 101.42 Ų and LogP of 0.58 [2] provide a baseline for structure-activity relationship (SAR) expansion aimed at improving potency and drug-like properties. No comparable GPR151 screening data exist for regioisomeric analogs.

Ubiquitin-Proteasome Pathway Research: FBW7 Activator Screening Follow-Up

The compound was profiled in an AlphaScreen-based biochemical assay for FBW7 activators [1]. FBW7 is a critical tumor suppressor and ubiquitin ligase substrate receptor that targets oncoproteins (including c-Myc, cyclin E, and Notch) for proteasomal degradation . Compounds that activate or stabilize FBW7-substrate interactions are of significant interest in oncology. The aminoalcohol-nitroaromatic scaffold of this compound, with its 3 H-bond donors and 5 H-bond acceptors [2], presents opportunities for fragment-based or structure-guided optimization toward FBW7-targeted chemical probes.

Analytical Reference Standard for Regioisomer Discrimination in Quality Control

The curated ¹H NMR spectrum (DMSO-d₆) and GC-MS data in the Wiley KnowItAll spectral libraries [1], combined with the distinct InChIKey (BQMGIXCIUJBQPL-UHFFFAOYSA-N) , make this compound suitable as an analytical reference standard for distinguishing the 3-amino-4-nitro regioisomer from its isomers (e.g., HC Red 7 with InChIKey DAGCJJZWDAVKRE-UHFFFAOYSA-N [2]). Quality control laboratories procuring nitroaniline derivatives can use these spectroscopic fingerprints for incoming identity verification, mitigating the risk of isomer misassignment in synthesis and formulation workflows.

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